Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the oxadiazole ring imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of ethyl 2-cyanoacetate with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution to form the intermediate, which is then cyclized to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: Ethyl 3-[(4-aminophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate.
Hydrolysis: 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid.
Cyclization: Various heterocyclic compounds depending on the reaction conditions.
Scientific Research Applications
Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological
Properties
CAS No. |
261962-51-0 |
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Molecular Formula |
C12H11N3O5 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C12H11N3O5/c1-2-19-12(16)11-13-10(14-20-11)7-8-3-5-9(6-4-8)15(17)18/h3-6H,2,7H2,1H3 |
InChI Key |
OBMJPQMGWZXRGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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